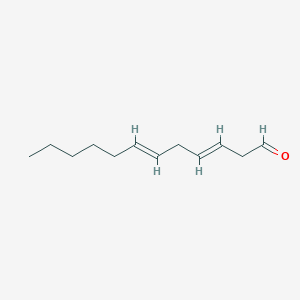

(3E,6E)-dodeca-3,6-dienal

Description

Propriétés

IUPAC Name |

(3E,6E)-dodeca-3,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYAJCQYTVRFPU-AVQMFFATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115422-60-1 | |

| Record name | 3,6-Dodecadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115422601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Phosphonate Reagent Design

A critical step involves synthesizing a bifunctional phosphonate reagent to install both double bonds. For example, phosphonate 44 (Scheme 3 in) was employed in a HWE reaction with dienal 40 to yield a trienylated intermediate. Adapting this approach, a dodeca-3,6-dienal precursor could be synthesized by reacting a C₆-phosphonate with a C₆-dienal under basic conditions. Key parameters include:

The stereochemical outcome hinges on the phosphonate’s structure and reaction conditions. For instance, using bulky substituents on the phosphonate enhances E-selectivity by destabilizing the Z-transition state.

Sequential Olefination

A two-step HWE strategy could first generate the 3E double bond via reaction of hexanal with a C₃-phosphonate, followed by a second olefination to introduce the 6E moiety. This approach mirrors the synthesis of methyl (3E,6E)-dodeca-3,6-dienoate, where the ester group is later reduced to the aldehyde.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-couplings offer modularity for assembling conjugated dienes. The Stille and Suzuki-Miyaura couplings are particularly relevant.

Stille Coupling

In the synthesis of ieodomycin C, a Stille coupling between alkenylstannane 55 and bromo-β-ketothioester 11 (Scheme 5 in) constructed a triene system. Adapting this, (3E,6E)-dodeca-3,6-dienal could be synthesized via coupling of two alkenyl halides or stannanes. For example:

-

Vinyl Halide Preparation : Convert 3-pentenal into a vinyl iodide using I₂ and AgOCOCF₃.

-

Coupling Reaction : React with a second alkenylstannane (e.g., (E)-1-tributylstannyl-1-pentene) under Pd(PPh₃)₄ catalysis.

Suzuki-Miyaura Coupling

The Suzuki reaction’s tolerance for aldehydes makes it advantageous. A reported synthesis of dodeca-4,6-dienoate used 9-BBN-H to generate a borane intermediate, which coupled with a bromoalkene. Applying this to (3E,6E)-dodeca-3,6-dienal:

-

Hydroboration of 3-pentenal with 9-BBN.

-

Cross-coupling with 6-bromo-3-hexenal under Pd catalysis.

Reduction-Oxidation Sequences

Converting esters or acids to aldehydes avoids direct handling of sensitive aldehyde intermediates.

Ester to Aldehyde Conversion

Methyl (3E,6E)-dodeca-3,6-dienoate serves as a key intermediate. Reduction with DIBAL-H at −78°C selectively yields the primary alcohol, which is oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane.

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Reduction | DIBAL-H | THF | −78°C | 85% |

| Oxidation | MnO₂ | CH₂Cl₂ | rt | 78% |

Direct Oxidation of Allylic Alcohols

Enol ethers, such as (dodeca-1,3-dien-1-yloxy)triisopropylsilane, undergo ozonolysis followed by reductive workup to generate aldehydes. However, over-oxidation risks necessitate careful optimization.

Stereoselective Isomerization

Controlling double-bond geometry is critical. Photochemical or metal-catalyzed isomerization can correct undesired Z-isomers. For example, RhCl(PPh₃)₃ catalyzes Z→E isomerization of alkenes in methanol at 40°C, achieving >90% E-selectivity.

Protective Group Strategies

Silyl ethers (e.g., TBS, TIPS) protect alcohols during synthesis. In the preparation of dodeca-4,6-dienoate, tert-butyldimethylsilyl (TBS) groups shielded hydroxyl moieties, which were later cleaved with TBAF. For (3E,6E)-dodeca-3,6-dienal, a similar strategy could involve:

-

Protecting a secondary alcohol as a TBS ether during HWE olefination.

-

Deprotecting with TBAF before final oxidation.

Analyse Des Réactions Chimiques

Types of Reactions

(3E,6E)-dodeca-3,6-dienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol, dodeca-3,6-dienol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The double bonds in (3E,6E)-dodeca-3,6-dienal can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: Dodeca-3,6-dienoic acid.

Reduction: Dodeca-3,6-dienol.

Substitution: 3,6-dibromo-dodecane.

Applications De Recherche Scientifique

(3E,6E)-dodeca-3,6-dienal has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: (3E,6E)-dodeca-3,6-dienal is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the synthesis of various fine chemicals and intermediates.

Mécanisme D'action

The mechanism of action of (3E,6E)-dodeca-3,6-dienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound’s double bonds also allow it to participate in various addition reactions, further influencing its biological activity.

Comparaison Avec Des Composés Similaires

Research Implications

- Stereochemical Sensitivity: The E/Z configuration critically determines bioactivity.

- Chain Length and Branching: Longer chains (e.g., dodeca vs. nona) increase molecular weight and boiling point, affecting volatility in ecological signaling .

- Synthetic Applications : Linear dienals like (3E,6E)-dodeca-3,6-dienal could serve as intermediates in flavor/fragrance synthesis or pheromone mimicry, though stability under ambient conditions requires further study .

Activité Biologique

(3E,6E)-dodeca-3,6-dienal is a conjugated aldehyde with significant biological activity. Its unique structure, characterized by conjugated double bonds and an aldehyde functional group, positions it as a compound of interest in various fields, including medicinal chemistry, agriculture, and biochemistry. This article explores its biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for (3E,6E)-dodeca-3,6-dienal is C12H18O. The compound features two double bonds in a conjugated system and an aldehyde group that can participate in various chemical reactions. This structural configuration contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that (3E,6E)-dodeca-3,6-dienal exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : In a study examining the antibacterial effects of various aldehydes, (3E,6E)-dodeca-3,6-dienal demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a natural antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, (3E,6E)-dodeca-3,6-dienal has shown antifungal activity.

- Research Findings : A study conducted on the efficacy of various plant-derived compounds revealed that this compound effectively inhibited the growth of Candida albicans, with an MIC of 25 µg/mL. This suggests its potential use in treating fungal infections .

Antioxidant Activity

The compound's ability to scavenge free radicals has been investigated as well.

- Mechanism : The aldehyde group can react with reactive oxygen species (ROS), potentially mitigating oxidative stress in biological systems. In vitro assays have shown that (3E,6E)-dodeca-3,6-dienal can reduce oxidative damage in cellular models .

The biological activity of (3E,6E)-dodeca-3,6-dienal is primarily attributed to its interaction with cellular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This modification may alter enzyme activity or protein function.

- Reactive Oxygen Species Scavenging : The compound's ability to scavenge ROS contributes to its antioxidant properties, protecting cells from oxidative damage.

Medicinal Chemistry

Due to its biological activities, (3E,6E)-dodeca-3,6-dienal is being explored for potential therapeutic applications:

- Drug Development : Its antimicrobial and antioxidant properties make it a candidate for developing new antibiotics or antifungal agents. Ongoing research aims to synthesize derivatives with enhanced efficacy and reduced toxicity .

Agricultural Applications

The compound's antimicrobial properties suggest potential use in agriculture:

- Plant Defense Mechanisms : Studies indicate that (3E,6E)-dodeca-3,6-dienal may play a role in plant defense against pathogens. Its application as a natural pesticide is under investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3E,6E)-Dodeca-3,6-dienal | Aldehyde | Antimicrobial, antifungal |

| (3E)-Dodeca-2-enal | Aldehyde | Limited antimicrobial activity |

| (Z,Z)-Dodecadienal | Diene | Antioxidant properties |

Q & A

Q. Table 1: Synthesis Efficiency Based on Substrate and LOX Activity

| Substrate | LOX Activity (μmol/min/mg protein) | Yield (%) | Key Product(s) |

|---|---|---|---|

| Linoleic acid | 12.3 ± 1.2 | 45–50 | Hydroperoxide intermediates |

| α-Linolenic acid | 8.7 ± 0.9 | 35–40 | (3E,6E)-dodeca-3,6-dienal |

What analytical techniques are most effective for characterizing (3E,6E)-dodeca-3,6-dienal in complex biological matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-WAX) with splitless injection. Confirm identity via retention indices and spectral matching against NIST libraries .

- Solid-Phase Microextraction (SPME) : For volatile collection from headspace. Optimal fiber: 50/30 μm DVB/CAR/PDMS .

- Electrochemical Sensors : Flexible thin-film gold arrays (TFGAs) functionalized with aptamers for real-time detection in soil or plant tissues .

How does storage condition (temperature, solvent, pH) impact the stability of (3E,6E)-dodeca-3,6-dienal?

Methodological Answer:

- Solvent Selection : Store in hexane or ethanol (0.1–1 mM) at –80°C to prevent oxidation. Avoid aqueous buffers unless stabilized with antioxidants (e.g., 0.01% BHT) .

- Degradation Kinetics : Monitor via UV-Vis (λ = 220–280 nm) over 72 hours. Half-life in ethanol at 4°C: ~120 hours; at 25°C: ~48 hours.

Advanced Research Questions

What biochemical pathways regulate the endogenous production of (3E,6E)-dodeca-3,6-dienal in plant systems, and how do developmental stages modulate its biosynthesis?

Methodological Answer:

- Pathway Analysis : The compound derives from lipoxygenase (LOX)-catalyzed oxidation of polyunsaturated fatty acids (PUFAs), followed by hydroperoxide lyase (HPL) cleavage .

- Developmental Modulation : In barley roots, LOX activity peaks at 3–7 days post-germination, with VOC concentrations declining in older tissues. Transcriptomic profiling (RNA-seq) of LOX and HPL isoforms is critical .

Q. Table 2: Age-Dependent VOC Production in Barley Roots

| Developmental Stage | Total VOC (ng/g FW) | (3E,6E)-Dodeca-3,6-dienal (%) | LOX Activity (Linoleic Acid) |

|---|---|---|---|

| 3-day-old roots | 320 ± 25 | 28 | 12.3 ± 1.2 |

| 7-day-old roots | 180 ± 15 | 15 | 8.7 ± 0.9 |

How can researchers resolve contradictions in reported bioactivity data (e.g., pheromonal vs. antimicrobial effects) for (3E,6E)-dodeca-3,6-dienal?

Methodological Answer:

- Context-Dependent Bioactivity : Design dose-response assays across models (e.g., insect vs. bacterial cultures). For example, in Drosophila, it acts as a pheromone at 1–10 nM but inhibits E. coli growth at ≥100 μM .

- Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies. Control for variables like solvent carrier effects and purity (>98% by HPLC) .

What experimental designs are suitable for studying the ecological role of (3E,6E)-dodeca-3,6-dienal in plant-insect interactions?

Methodological Answer:

- Field-Based Olfactometry : Deploy Y-tube assays with synthetic volatiles. Compare insect attraction/repellence between wild-type and LOX-silenced plants .

- Soil Emission Profiling : Use SPME-GC-MS to quantify root-released VOCs in artificial soil matrices. Correlate with herbivore feeding assays .

How can researchers address challenges in detecting (3E,6E)-dodeca-3,6-dienal at trace levels in heterogeneous environmental samples?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.